molecular formula C15H17NO3 B8073307 1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one

1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one

Cat. No. B8073307
M. Wt: 259.30 g/mol
InChI Key: DFEBVJNVEANOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Properties : A study reported the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating interesting antioxidant properties. These pyridinols are structurally related to 1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one and were found to be effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).

  • Applications in Liquid Crystals and Polymer Electrolyte Liquid Crystals : Research has been conducted on synthesizing derivatives of 2,6-di(hydroxymethyl)pyridines, which are structurally similar to the compound , for their use in liquid crystals and polymer electrolyte liquid crystals (Tajbakhsh et al., 1998).

  • Study of Polymorphism : A study focused on the polymorphism of a piperidinone-substituted benzopyran with a fluorinated sidechain, which is a chemical class related to 1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one. This study used solid-state NMR and other spectroscopic techniques (Campbell et al., 1997).

  • Therapeutic Agents in Neurodegenerative Diseases : Research has been conducted on N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy. These compounds are designed to sequester, redistribute, and/or remove metal ions, functioning as potential therapeutic agents in neurodegenerative diseases (Scott et al., 2011).

  • Antibacterial Activities : A Schiff base ligand related to 1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one and its metal complexes were synthesized and characterized, showing antibacterial activities against various bacterial strains (El‐Gammal et al., 2021).

  • Corrosion Inhibition : Spirocyclopropane derivatives, structurally related to the compound , have been studied for their inhibition properties for mild steel corrosion in acidic solutions. These compounds demonstrated effective corrosion inhibition (Chafiq et al., 2020).

properties

IUPAC Name

2-(hydroxymethyl)-1,6-dimethyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-8-14(18)15(13(9-17)16(11)2)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBVJNVEANOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1C)CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-2-hydroxymethyl-3-benzyloxypyridin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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